Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride
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Overview
Description
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often require precise control of temperature, pressure, and reagent concentrations to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and scalability. The use of advanced technologies and automation can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, while the pyrrolidine ring provides structural stability and reactivity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and phenylsulfonyl-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Prolinol derivatives
Uniqueness
Butyric (2S)-3-hydroxy-1-methyl-4-((phenylsulfonyl)oxy)pyrrolidine-2-carboxylic anhydride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H21NO7S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
butanoyl (2S)-4-(benzenesulfonyloxy)-3-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-3-7-13(18)23-16(20)14-15(19)12(10-17(14)2)24-25(21,22)11-8-5-4-6-9-11/h4-6,8-9,12,14-15,19H,3,7,10H2,1-2H3/t12?,14-,15?/m0/s1 |
InChI Key |
UGGNZFNKVMPVON-BLZCZZARSA-N |
Isomeric SMILES |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |
Canonical SMILES |
CCCC(=O)OC(=O)C1C(C(CN1C)OS(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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